molecular formula C4H5N3O2S B1285071 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 61336-27-4

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No.: B1285071
CAS No.: 61336-27-4
M. Wt: 159.17 g/mol
InChI Key: GNVKJHXSZWAYFR-UHFFFAOYSA-N
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Description

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the thioxo group and the triazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can be compared with other similar compounds, such as:

    2-(5-thioxo-1H-1,2,4-triazol-3-yl)acetic acid: This compound has a similar structure but with the triazole ring substituted at a different position.

    2-(5-thioxo-1H-1,2,4-triazol-4-yl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety.

    2-(5-thioxo-1H-1,2,4-triazol-4-yl)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKJHXSZWAYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589212
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61336-27-4
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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